Benzamidoxime
Overview
Description
Synthesis Analysis
The synthesis of Benzamidoxime and its derivatives has been a subject of scientific research due to its potential applications. Various methods have been developed to synthesize Benzamidoxime, including microwave-assisted organic synthesis which offers an economic and efficient pathway for the preparation of benzamide derivatives, highlighting the compound's versatility in synthetic chemistry (Wajid et al., 2019).
Molecular Structure Analysis
The molecular structure of Benzamidoxime has been elucidated through spectroscopic studies and theoretical calculations. X-ray crystallography and molecular orbital calculations have been used to determine the structure of Benzamidoxime, revealing that the NH2 group of the amidoxime has very little sp2 character, and the aryl ring is not coplanar with the amidoxime group. These findings are crucial for understanding the chemical behavior and reactivity of Benzamidoxime (Srivastava et al., 1997).
Chemical Reactions and Properties
Benzamidoxime undergoes various chemical reactions, showcasing its reactivity and potential as a versatile chemical building block. One interesting reaction is the Beckmann rearrangement catalyzed by nickel acetate, which converts Benzaldoxime into Benzamide, demonstrating the compound's ability to participate in complex chemical transformations (Johnson & Miller, 1976).
Physical Properties Analysis
The physical properties of Benzamidoxime, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The compound forms centrosymmetric dimers due to intermolecular hydrogen bonding, which is significant for understanding its behavior in different solvents and conditions (Kara et al., 2013).
Scientific Research Applications
Genotoxicity and Metabolism : Benzamidoxime has been studied for its genotoxic potentials, particularly focusing on the toxicological relevance of the metabolic N-oxygenation of benzamidines to benzamidoximes. It has been found to induce DNA single-strand breaks and DNA amplification in mammalian cells, suggesting its genotoxic effects (Clement et al., 1988).
Pharmacological Action : Research from 1945 explored the pharmacological actions of benzamidines and benzamidoximes, highlighting their effects on blood pressure, respiration, and toxicity in acute experiments (Dawes, 1945).
Role in Cancer Treatment : Benzamidoxime derivatives have been studied for their effects on cancer cells, particularly human leukemia cell growth. Chloride-substituted benzamidoxime analogs were found to inhibit cell viability in leukemia cell lines, suggesting potential anti-cancer properties (Nagahara & Nagahara, 2014).
Dopamine Receptor Binding : Remoxipride, a substituted benzamide, and its metabolites (including benzamidoxime derivatives) have been examined for their binding characteristics to dopamine D2 and D3 receptors. This research has implications for understanding the behavior and effects of antipsychotic drugs (Mohell et al., 1993).
Blood-Brain Barrier Imaging : Studies have investigated the use of benzamide drugs in the evaluation and imaging of experimental blood-brain barrier disruption, particularly in brain edemas and their improvement after anti-inflammatory drugs treatment (Heuze et al., 1993).
Biotransformations : Biotransformations of benzamidine and benzamidoxime in vivo have been studied, revealing insights into the metabolic pathways and potential therapeutic or toxic effects of these compounds (Clement et al., 1993).
Metabolism in Human Hepatocytes : The metabolism of benzamidoxime in human hepatocytes and its role in the formation of non-mutagenic compounds like benzamidine and benzamidoxime-O-glucuronide has been a subject of research, indicating the importance of this compound in drug metabolism and detoxification processes (Fröhlich, Girreser & Clement, 2005).
Safety And Hazards
Future Directions
Benzamidoxime has been identified as a PD-L1 ligand with pH-dependent potency, which lays the foundation for the discovery of immunoregulatory small molecules resilient to tumor microenvironmental conditions for escaping drug-resistance mechanisms . The endogenous function of the mARC protein, which is involved in the N-reductive metabolism of Benzamidoxime, is linked with lipid metabolism .
properties
IUPAC Name |
N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOQNVMDKHLYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976787 | |
Record name | N-Hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamidoxime | |
CAS RN |
613-92-3 | |
Record name | Benzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamidoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamidoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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